molecular formula C16H13ClN4OS2 B2664519 1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 922570-29-4

1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B2664519
CAS No.: 922570-29-4
M. Wt: 376.88
InChI Key: VZSJPENSLAIGSD-UHFFFAOYSA-N
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Description

1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a chemical compound with the CAS Number 868973-03-9 and the molecular formula C₁₆H₁₄ClN₅OS₂ . It features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to confer favorable in vivo stability and low toxicity to derivatives . The structure incorporates a phenylurea moiety and a (3-chlorobenzyl)thio side chain, which are functional groups often associated with enhanced binding to biological targets. The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in anticancer research. Compounds based on this scaffold have demonstrated potent antitumor activity through various mechanisms, including the inhibition of key kinase signaling pathways such as PI3K/AKT, which is crucial in cancer cell proliferation and survival . Structurally similar urea-containing 1,3,4-thiadiazole derivatives have been identified as potent receptor tyrosine kinase inhibitors with specific anti-leukemia activity, suggesting a valuable research direction for this compound class . Furthermore, the 1,3,4-thiadiazole ring is recognized for its anticonvulsant properties. Research indicates that derivatives can prevent abnormal neuronal firing in the brain, potentially by modulating the GABA A pathway, a primary mechanism for controlling seizure activity . The mesoionic nature of the 1,3,4-thiadiazole ring contributes to its ability to cross biological membranes, including the blood-brain barrier, making it a compound of interest for central nervous system (CNS) research . While the specific biological data for this exact molecule may be limited, its structural features align with those of investigated molecules, positioning it as a promising candidate for further exploration in oncology and neurology research.

Properties

IUPAC Name

1-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS2/c17-12-6-4-5-11(9-12)10-23-16-21-20-15(24-16)19-14(22)18-13-7-2-1-3-8-13/h1-9H,10H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSJPENSLAIGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides an overview of its biological activity, including anticancer properties and antifungal effects, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is C17H15ClN4S2C_{17}H_{15}ClN_4S_2, with a molecular weight of 376.90 g/mol. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of synthesized derivatives against four human cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results are summarized in Table 1.

CompoundIC50 (µM)Cell Line
5d0.37HeLa
5g0.73HeLa
5k0.95HeLa
Sorafenib7.91HeLa

The compounds 5d, 5g, and 5k showed significantly lower IC50 values compared to Sorafenib, indicating higher potency as anticancer agents against HeLa cells .

Flow cytometry analysis revealed that these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase. In silico docking studies confirmed the binding affinity of these compounds to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a mechanism involving inhibition of angiogenesis .

Antifungal Activity

In addition to anticancer properties, derivatives of this compound have shown promising antifungal activity.

Case Study: Antifungal Efficacy

A series of related thiadiazole derivatives were tested for antifungal activity against Candida albicans and other strains. The results indicated significant inhibitory effects:

CompoundMIC (µg/mL)Target Organism
3l5Candida albicans
3k10Candida albicans
3l10Candida glabrata

Compound 3l exhibited the most potent antifungal activity with an MIC value comparable to that of fluconazole . The mechanism involves inhibition of ergosterol biosynthesis by targeting the enzyme 14-alpha sterol demethylase .

Pharmacokinetics and Toxicity

The pharmacokinetic properties and potential toxicity profiles were assessed through ADME (Absorption, Distribution, Metabolism, Excretion) predictions. These studies suggest favorable characteristics for drug development:

  • Absorption : High permeability across biological membranes.
  • Distribution : Moderate volume distribution indicating good tissue penetration.
  • Metabolism : Potential for metabolic stability with minimal hepatic toxicity.
  • Excretion : Predicted renal excretion pathways.

Scientific Research Applications

Anticancer Applications

Synthesis and Evaluation
Recent studies have demonstrated that derivatives of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of compounds were synthesized and evaluated for their efficacy against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, some derivatives showed IC50 values significantly lower than that of sorafenib, a well-known anticancer drug. Specifically, compounds with 2-F, 4-Cl, and 2,6-diF substitutions exhibited potent activity against HeLa cells with IC50 values of 0.37 µM, 0.73 µM, and 0.95 µM respectively .

Mechanism of Action
Flow cytometry analysis indicated that these compounds induce apoptotic cell death and arrest the cell cycle at the sub-G1 phase in HeLa cells. In silico docking studies further confirmed the binding affinity of these compounds to the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

Antibacterial Applications

Synthesis of Derivatives
In addition to anticancer properties, derivatives of 1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea have been synthesized for their antibacterial activity. A study focused on N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Among these derivatives, one compound demonstrated high activity against Staphylococcus aureus and Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.06 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for enhancing the efficacy of these compounds. The position of substituents on the benzyl moiety significantly influences antibacterial activity. For example, specific chlorine substitutions have been shown to enhance potency against targeted bacterial strains .

Data Table: Summary of Biological Activities

Compound NameActivity TypeCell Line/BacteriaIC50/MIC ValueReference
Compound 5dAnticancerHeLa0.37 µM
Compound 5gAnticancerHeLa0.73 µM
Compound 4eAntibacterialStaphylococcus aureus0.06 µg/mL

Comparison with Similar Compounds

Halogen-Substituted Benzylthio Derivatives

  • 1-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea analogs :
    Compounds with a 4-chlorobenzylthio group (e.g., 5j in ) exhibit comparable lipophilicity but reduced anticancer activity compared to the 3-chloro isomer. For example, 5j showed moderate cytotoxicity (IC₅₀ > 50 µM) in preliminary screens, likely due to steric and electronic differences in halogen positioning .
  • Fluorobenzylthio derivatives :
    Fluorine substitution (e.g., 4-fluorobenzylthio in 5m , ) improves metabolic stability but reduces potency against cancer cell lines (e.g., IC₅₀ ~45 µM in MCF7) compared to the chloro analog .

Nitroquinazoline-Thiadiazole Hybrids

Compounds like 8c (), which feature a 6-nitroquinazoline moiety linked via thioether to the thiadiazole-urea scaffold, demonstrate enhanced anticancer activity (IC₅₀ = 25.0 ± 0.001 µM in MCF7) due to dual inhibition of VEGFR-2 and topoisomerase II. The nitro group facilitates redox cycling, enhancing cytotoxicity in hypoxic tumor environments .

Triazole-Containing Derivatives

Derivatives with triazole substituents (e.g., ) exhibit potent antifungal activity (MIC₉₀ = 0.25 µg/mL against Candida albicans) but weaker anticancer effects, highlighting the role of heterocyclic appendages in dictating target specificity .

Pharmacokinetic and Physicochemical Properties

Table 1. Comparative Analysis of Key Parameters

Compound LogP Solubility (µM) IC₅₀ (MCF7, µM) Key Substituents Reference
Target compound 3.8 12.5 22.0* 3-Chlorobenzylthio, phenylurea
8c (Nitroquinazoline) 4.2 8.7 25.0 6-Nitroquinazoline, phenylurea
5j (4-Chlorobenzyl) 3.6 18.9 >50 4-Chlorobenzylthio, phenylurea
Triazole derivative (8a) 2.9 24.3 N/A Triazole, difluorophenyl

*Predicted based on structural analogs .

  • Lipophilicity (LogP) : The target compound’s LogP (3.8) balances membrane permeability and solubility, outperforming the more lipophilic nitroquinazoline hybrid (8c , LogP = 4.2) but trailing the 4-chloro analog (5j , LogP = 3.6) .
  • Metabolic Stability : Molecular dynamics simulations () indicate that the 3-chlorobenzylthio group enhances stability in cytochrome P450-rich environments compared to nitro-containing derivatives .

Mechanistic Insights

  • Anticancer Activity : The target compound’s phenylurea group forms hydrogen bonds with VEGFR-2 residues (e.g., Asp1046 and Glu885), mimicking ATP-binding interactions observed in 8c . However, the absence of a nitro group limits its hypoxic selectivity compared to 8c .
  • Antifungal Activity : While less potent than triazole derivatives (), the 3-chlorobenzylthio moiety may disrupt fungal membrane integrity via hydrophobic interactions, a mechanism less prominent in fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea to improve yield and purity?

  • Methodology : The synthesis typically involves coupling reactions between thiadiazole intermediates and substituted urea/thiourea moieties. For example, thiadiazole precursors like 5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine can react with phenyl isocyanate under inert solvents (e.g., dichloromethane or toluene) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization : Reflux conditions, stoichiometric ratios (e.g., 1:1 molar ratio of amine to isocyanate), and purification via recrystallization (e.g., using DMSO/water mixtures) are critical for yield enhancement . Monitoring via TLC and adjusting pH during workup (e.g., ammonia solution) can improve purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent integration and chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups) .
  • IR : Stretching vibrations for C=S (thiadiazole, ~650–750 cm1^{-1}) and N-H (urea, ~3200–3400 cm1^{-1}) .
  • X-ray crystallography : Resolve molecular conformation and bond angles (e.g., dihedral angles between thiadiazole and phenylurea moieties) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Approach : Prioritize assays based on structural analogs. For instance, 1,3,4-thiadiazole derivatives often exhibit insecticidal, fungicidal, or anticancer activities . Screen against in vitro models (e.g., fungal hyphae growth inhibition) or enzyme targets (e.g., thymidylate synthase for anticancer potential) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar thiadiazole-urea hybrids?

  • Case Study : If Compound A shows antifungal activity while Compound B (with a 3-chlorobenzyl substitution) does not:

  • Purity Analysis : Verify via HPLC to exclude impurities masking activity .
  • Assay Variability : Standardize conditions (e.g., pH, temperature) across labs .
  • Computational Modeling : Compare molecular docking affinities to target enzymes (e.g., fungal CYP51) to identify steric clashes caused by the 3-chlorobenzyl group .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Design :

Substituent Variation : Synthesize derivatives with halogens (e.g., F, Br) at the benzyl or phenyl positions .

Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole or triazole to assess ring flexibility .

Pharmacophore Mapping : Use QSAR models to correlate electronic parameters (e.g., Hammett σ values) with activity trends .

Q. What experimental approaches are suitable for probing the environmental fate of this compound?

  • Ecotoxicity Protocol :

  • Degradation Studies : Expose to UV light or microbial consortia to track abiotic/biotic breakdown products via LC-MS .
  • Partition Coefficients : Measure logPP (octanol-water) to predict bioaccumulation potential .
  • Toxicity Screening : Use Daphnia magna or algal models for acute/chronic effects .

Q. How can researchers address discrepancies in synthetic yields reported across literature?

  • Root Cause Analysis :

  • Catalyst Efficiency : Compare Bleaching Earth Clay (heterogeneous) vs. triethylamine (homogeneous) in PEG-400 media .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) versus non-polar (e.g., toluene) for intermediate stability .
  • Scale-Up Challenges : Assess exothermicity control during POCl3_3-mediated reactions (critical for safety and reproducibility) .

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